molecular formula C4H12ClNO B2747118 (2R,3S)-3-Aminobutan-2-ol hydrochloride CAS No. 126307-45-7

(2R,3S)-3-Aminobutan-2-ol hydrochloride

Cat. No.: B2747118
CAS No.: 126307-45-7
M. Wt: 125.6
InChI Key: VREIZDQPOMNWLM-RFKZQXLXSA-N
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Description

(2R,3S)-3-Aminobutan-2-ol hydrochloride: is a chiral compound with significant importance in various scientific fields. It is a crystalline solid with a molecular formula of C4H11NO and a molecular weight of 89.14 g/mol . This compound is known for its versatility and is used in a wide range of applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Aminobutan-2-ol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 3-aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature.

Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-3-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-aminobutan-2-one or 3-aminobutanal.

    Reduction: Formation of 3-aminobutan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2R,3S)-3-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-3-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(2R,3S)-3-Aminobutan-2-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chiral configuration and functional groups, which confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2R,3S)-3-aminobutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREIZDQPOMNWLM-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126307-45-7
Record name (2R,3S)-3-aminobutan-2-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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